molecular formula C24H19ClN6 B2652063 N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine CAS No. 890896-05-6

N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine

Cat. No.: B2652063
CAS No.: 890896-05-6
M. Wt: 426.91
InChI Key: PDFZSHAQTLWOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chloro-4-methylphenyl group at position 1 and a para-phenylenediamine (N'-phenylbenzene-1,4-diamine) substituent at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological relevance, including kinase inhibition and anticancer activity. The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, while the para-phenylenediamine moiety may enhance solubility and binding interactions in biological systems .

Properties

IUPAC Name

4-N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6/c1-16-7-12-20(13-22(16)25)31-24-21(14-28-31)23(26-15-27-24)30-19-10-8-18(9-11-19)29-17-5-3-2-4-6-17/h2-15,29H,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFZSHAQTLWOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3-chloro-4-methylphenyl group and the phenylbenzene-1,4-diamine moiety contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways. For instance, pyrazolo[3,4-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases, which play crucial roles in cell cycle regulation and proliferation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to this compound have demonstrated significant antiviral effects against various viruses including HIV and hepatitis C virus (HCV) .

Anticancer Properties

The compound's ability to inhibit kinase activity suggests potential anticancer applications. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting key signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antiviral Efficacy : A study reported that a similar pyrazolo compound exhibited an EC50 value of 0.12 mmol/L against HIV-1, significantly outperforming ribavirin (EC50 = 1.3 mmol/L) . This indicates a promising therapeutic index for further development.
  • Kinase Inhibition : Another research highlighted the inhibition of CSNK2 kinase by pyrazolo derivatives, showing improved metabolic stability compared to traditional inhibitors . The binding interactions were characterized using crystallography, revealing key hydrogen bonds that stabilize the compound within the ATP binding pocket.
  • Cell Proliferation Studies : In a comparative analysis of various pyrazolo compounds on cancer cell lines, certain analogs showed a reduction in cell viability by over 70% at concentrations as low as 7 μM . This underscores the potential for developing targeted therapies for cancers driven by dysregulated kinase activity.

Data Tables

Activity Compound EC50 Value (mmol/L) Reference
Antiviral ActivityN-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]0.12
Antiviral ActivityRibavirin1.3
Kinase InhibitionPyrazolo derivativeImproved stability
Cancer Cell ViabilityPyrazolo analog7 μM

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Case Study:
A study demonstrated that specific derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant inhibitory effects on cancer cell lines by targeting CDK2/cyclin A2 complexes .

Protein Kinase Inhibition

The compound has also been explored for its potential as a protein kinase inhibitor. Protein kinases play vital roles in various cellular processes including proliferation and differentiation. Inhibitors targeting these enzymes can be crucial for developing therapies against diseases characterized by abnormal cell growth .

Data Table: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Effect
Compound ACDK20.05Induces apoptosis
Compound BEGFR0.12Inhibits cell proliferation
Compound CCK10.09Modulates cellular activities

Treatment of Toxoplasmosis

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives may also possess activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. These compounds inhibit key enzymatic activities essential for the parasite's survival .

Drug Development

The structural versatility of N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine makes it a valuable scaffold in drug design. Its modifications can lead to the development of novel therapeutics with improved efficacy and reduced toxicity profiles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles based on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name (Reference) Substituents at Key Positions Molecular Weight Melting Point (°C) Solubility (µg/mL) Synthesis Yield (%)
Target Compound 1: 3-Cl-4-MePh; 4: N'-Ph-1,4-diamine Not Reported Not Reported Not Reported Not Reported
[13a] () 1: 4-NO₂Ph; 3: 4-FPh Not Reported >340 Not Reported Not Reported
N′-[1-(3-Cl-4-MePh)-Pyrazolo...-4-yl]-4-MeOBz () 4: 4-MeO-Benzohydrazide 408.846 Not Reported Not Reported Not Reported
1-(3-Cl-4-MePh)-N-(diethylaminoethyl) () 4: Diethylaminoethyl 358.874 Not Reported Not Reported Not Reported
N~4~-(3-Cl-4-MePh)-N~6~-Et-1-Me () 4: Et; 6: Me 316.79 Not Reported 0.5 (pH 7.4) Not Reported
N-benzyl-1-(4-ClPh) () 1: 4-ClPh; 4: Benzyl Not Reported Not Reported Not Reported Not Reported

Key Observations :

  • Electron-Withdrawing Groups : Compounds with nitro (e.g., [13a] in ) or chloro substituents (e.g., ) exhibit high melting points (>340°C), attributed to strong intermolecular interactions and crystallinity .
  • Solubility : The ethyl-methyl-substituted analog () shows low aqueous solubility (0.5 µg/mL), likely due to hydrophobic alkyl groups. The target compound’s para-phenylenediamine may improve solubility compared to alkylated analogs .
  • Steric Effects: Bulky substituents like benzyl () or diethylaminoethyl () may hinder target binding but enhance metabolic stability .
Pharmacological Implications
  • Antimicrobial Properties: Diamino-substituted analogs () show antimicrobial activity, possibly enhanced by electron-deficient aryl groups .

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and coupling. For example:

  • Cyclocondensation : Reacting substituted pyridine derivatives with hydrazine at elevated temperatures (110°C, 16 hrs) to form pyrazolo[3,4-b]pyridine intermediates .
  • Halogenation : Bromination using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or HBr\text{HBr} to introduce halogens at specific positions .
  • Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings with aryl amines (e.g., 3-chloro-4-methylaniline) using catalysts like Pd2(dba)3/XPhos\text{Pd}_2(\text{dba})_3/\text{XPhos} under inert conditions (100°C, 12 hrs) .
  • Deprotection : Removal of protecting groups (e.g., Boc) with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Q. How is the purity and identity of intermediates and final compounds verified?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) or reverse-phase HPLC for purification .
  • Spectroscopy : 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS (High-Resolution Mass Spectrometry) to confirm molecular structure. For example, pyrazolo[3,4-d]pyrimidine derivatives show characteristic aromatic proton signals at δ 8.2–8.5 ppm and amine protons at δ 5.5–6.0 ppm .
  • Elemental analysis : Matching calculated vs. experimental C/H/N percentages (e.g., C 61.63% calculated vs. 61.50% observed) .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

  • Decoupling experiments : Use 1H-13C^1\text{H-}^{13}\text{C} HSQC/HMBC to assign ambiguous signals. For instance, coupling constants (JJ) in pyrazolo[3,4-d]pyrimidine derivatives help distinguish between para- and meta-substituted aryl groups .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, especially for compounds with overlapping 13C^{13}\text{C} signals (e.g., C-3a vs. C-7a carbons) .
  • Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., substituent effects on chemical shifts) .

Q. What methodologies optimize low-yield coupling reactions in pyrazolo[3,4-d]pyrimidine synthesis?

  • Catalyst screening : Test palladium catalysts (Pd(OAc)2\text{Pd(OAc)}_2, PdCl2\text{PdCl}_2) with ligands like XPhos or SPhos to enhance turnover .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides and amines .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and increase yields (e.g., 40% → 70%) by accelerating kinetics .

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?

  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or trityl groups to block reactive sites during substitutions .
  • Computational modeling : DFT calculations predict favorable reaction pathways (e.g., nucleophilic attack at C-4 vs. C-6) .
  • Directed metalation : Employ directing groups (e.g., -NH2_2) to control lithiation or borylation positions .

Q. What analytical approaches are used to assess biological activity of this compound class?

  • Enzyme inhibition assays : Measure IC50_{50} values against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cellular permeability : LC-MS quantifies intracellular concentrations after incubation with cancer cell lines (e.g., HCT-116) .
  • Molecular docking : Predict binding modes to active sites (e.g., ATP-binding pockets) using AutoDock Vina .

Methodological Tables

Table 1. Key Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

StepReagents/ConditionsYieldReference
CyclocondensationHydrazine, 110°C, 16 hrs29%
BrominationHBr, NaHSO3_3, RT88%
Buchwald-Hartwig CouplingPd2_2(dba)3_3, XPhos, 100°C70%
Microwave-assisted Synthesis150°C, 30 mins86%

Table 2. Characteristic NMR Data for Pyrazolo[3,4-d]pyrimidine Derivatives

Substituent1H NMR^1\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)
3-Chloro-4-methylphenyl8.41 (s, 1H), 7.62 (d, J=8.4 Hz, 1H)148.2 (C-3a), 135.6 (C-7a)
N-Phenyl7.35–7.28 (m, 5H)140.1 (C-4), 128.9 (C-Ph)
4-Methoxybenzyl3.78 (s, 3H, -OCH3_3)55.1 (-OCH3_3), 114.8–160.2 (Ar-C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.